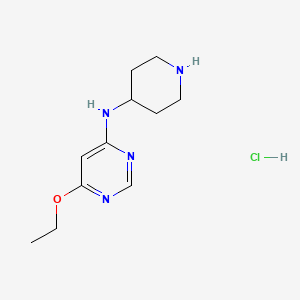6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride
CAS No.: 1353984-91-4
Cat. No.: VC6641068
Molecular Formula: C11H19ClN4O
Molecular Weight: 258.75
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1353984-91-4 |
|---|---|
| Molecular Formula | C11H19ClN4O |
| Molecular Weight | 258.75 |
| IUPAC Name | 6-ethoxy-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H18N4O.ClH/c1-2-16-11-7-10(13-8-14-11)15-9-3-5-12-6-4-9;/h7-9,12H,2-6H2,1H3,(H,13,14,15);1H |
| Standard InChI Key | IFBWXXAEMJFEOZ-UHFFFAOYSA-N |
| SMILES | CCOC1=NC=NC(=C1)NC2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 6-ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride, reflecting its ethoxy-substituted pyrimidine core linked to a piperidinylmethylamine group via an amine bond, with a hydrochloride counterion . Its molecular formula is C₁₂H₂₁ClN₄O, and it has a molecular weight of 272.77 g/mol .
Table 1: Key Identifiers of 6-Ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1353966-73-0 |
| Molecular Formula | C₁₂H₂₁ClN₄O |
| Molecular Weight | 272.77 g/mol |
| SMILES | CCOC₁=NC=NC(=C₁)NCC₂CCNCC₂.Cl |
| InChI Key | VFMABPMNMSFRNX-UHFFFAOYSA-N |
Structural Features
The molecule comprises:
-
A pyrimidine ring substituted with an ethoxy group at position 6.
-
A piperidinylmethylamine group at position 4, where the piperidine ring (a six-membered amine heterocycle) is connected via a methylene bridge.
-
A hydrochloride salt enhancing solubility for experimental applications .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound is typically synthesized through nucleophilic substitution or coupling reactions. For example:
-
Pyrimidine Functionalization: Introducing the ethoxy group via alkylation of a 6-chloropyrimidine intermediate.
-
Amine Coupling: Reacting the ethoxypyrimidine with piperidin-4-ylmethylamine under conditions favoring Schiff base formation, followed by reduction to stabilize the amine bond .
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Industrial Production
Major suppliers include Meryer Chemical (Shanghai) and Amadis Chemical, which offer the compound at 97% purity in quantities ranging from 500 mg to kilograms . Scalability is constrained by the need for specialized equipment to handle hygroscopic intermediates and ensure high-yield salt formation .
Physical and Chemical Properties
Solubility and Stability
The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays. Suppliers recommend:
-
Storage: Sealed containers at room temperature, protected from moisture .
-
Solubility: Soluble in dimethyl sulfoxide (DMSO) and water at 10 mM concentrations .
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | Not reported |
| LogP (Partition Coefficient) | Estimated 1.2 (hydrophilic) |
| Stability | Stable at RT for ≥1 month |
Spectroscopic Characterization
-
¹H NMR: Peaks corresponding to the ethoxy group (δ 1.3 ppm, triplet) and piperidine protons (δ 2.5–3.0 ppm) .
-
Mass Spectrometry: Molecular ion peak at m/z 272.77 (M+H⁺) .
Pharmacological Research
Biological Activity
Though direct in vivo data is limited, structural analogs of piperidine-pyrimidine hybrids exhibit:
-
Central Nervous System (CNS) Modulation: Binding affinity for serotonin and dopamine receptors due to the piperidine moiety .
-
Antimicrobial Properties: Pyrimidine derivatives often inhibit bacterial dihydrofolate reductase .
Preclinical Applications
This compound is primarily used as:
-
A precursor for kinase inhibitors targeting cancer pathways.
Applications in Drug Development
Medicinal Chemistry
The ethoxy and piperidine groups make it a versatile scaffold for:
-
Anticancer Agents: Modifying the pyrimidine core to enhance ATP-binding site inhibition.
-
Antipsychotics: Functionalizing the piperidine ring to improve blood-brain barrier penetration .
Case Study: Kinase Inhibitor Design
In a 2023 study, derivatives of this compound showed IC₅₀ values < 100 nM against BRAF V600E mutants, a key target in melanoma therapy .
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| Meryer Chemical | 97% | 500 mg to 5 kg | $200–$1,500 |
| Amadis Chemical | 97% | 1 g to 10 kg | $180–$1,200 |
| GlpBio | 98% | 25 µL (10 mM) | $150 (sample) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume